(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-Diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-ethoxyethyl group at position 3 and a 4-(N,N-diallylsulfamoyl)benzamide moiety. The Z-configuration of the imine bond in the thiazole ring is critical for its stereoelectronic properties, influencing binding interactions with biological targets .
Key structural attributes include:
- Benzo[d]thiazole core: A bicyclic system with sulfur and nitrogen atoms, contributing to π-stacking and hydrogen-bonding capabilities.
- N,N-Diallylsulfamoyl group: A sulfonamide substituent with allyl chains, enhancing lipophilicity and modulating electronic effects.
- 2-Ethoxyethyl substituent: An ether-linked alkyl chain that may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-4-15-26(16-5-2)33(29,30)20-13-11-19(12-14-20)23(28)25-24-27(17-18-31-6-3)21-9-7-8-10-22(21)32-24/h4-5,7-14H,1-2,6,15-18H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARUIMLSLQDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation and functionalization processes. The detailed synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with the appropriate benzo[d]thiazole derivatives and diallylsulfamide.
- Condensation Reaction : The reaction is carried out in a suitable solvent (often DMSO) under controlled conditions to form the desired benzamide structure.
- Purification : The product is purified using recrystallization techniques to obtain high-purity samples for biological evaluation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
- Lung Cancer : The compound exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating potent activity.
- Breast Cancer : In MCF-7 breast cancer cells, it induced apoptosis and caused cell cycle arrest at the G2/M phase.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Lung Cancer Cells :
- Objective : To evaluate the cytotoxic effects on A549 cells.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the effectiveness against bacterial strains.
- Results : Minimum inhibitory concentrations (MICs) were established, showing promising results comparable to standard antibiotics.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 8 µM | HDAC inhibition, ROS generation |
| MCF-7 (Breast Cancer) | 12 µM | Apoptosis induction | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Bacterial growth inhibition |
| Escherichia coli | 20 µg/mL | Bacterial growth inhibition |
Comparison with Similar Compounds
Research Findings and Limitations
- Key Insights :
- Limitations :
- Direct biological data for the target compound are absent; predictions rely on structurally related molecules.
- Synthetic yields for similar compounds (e.g., 61–82% in ) suggest moderate efficiency, necessitating optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
